

analytical methods for Allylescaline characterization HPLC MS

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Compound Focus: Allylescaline

CAS No.: 39201-75-7

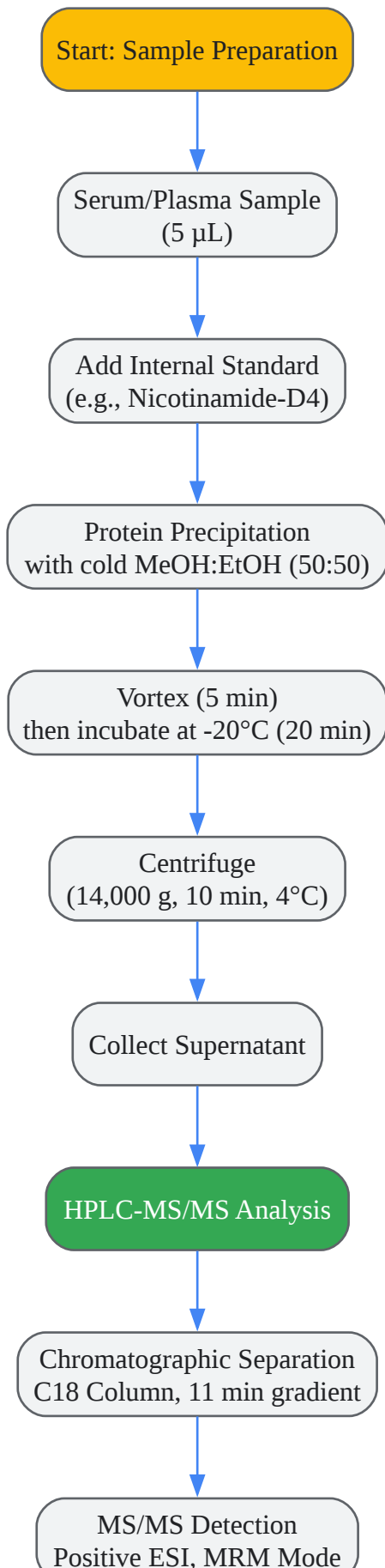
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Application Note: HPLC-MS/MS Analysis of Allylescaline

1. Introduction **Allylescaline** (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of mescaline [1] [2]. It acts as a potent agonist at the serotonin 5-HT_{2A} receptor [1] [3] [4]. As a research chemical with little history of human use and unknown toxicity, reliable analytical methods are essential for its identification and quantification in forensic and pharmacological research [2]. This application note provides a detailed and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization of **Allylescaline**.

2. Experimental Design The following workflow outlines the complete analytical procedure, from sample preparation to data analysis.





Data Processing & Quantification

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2.1. Materials and Reagents

- **Analytical Standard:** High-purity **Allylescaline** (C₁₃H₁₉NO₃, MW: 237.30 g/mol) [1].
- **Internal Standard (IS):** A stable isotope-labeled analog is ideal. If unavailable, a structurally similar compound like Nicotinamide-D₄ can be used [5].
- **Solvents:** LC-MS grade water, methanol, and ethanol.
- **Additives:** Formic acid (≥ 99% purity).
- **Biological Matrices:** If applicable, blank human plasma or serum.

2.2. Instrumentation

- **HPLC System:** Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump and autosampler (e.g., Agilent 1290 Infinity II or Waters Acquity Premier).
- **Mass Spectrometer:** Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Waters Xevo TQ-XS) with an Electrospray Ionization (ESI) source.
- **Analytical Column:** Kinetex F5 or equivalent C18 column (2.1 x 100 mm, 1.7 μm) [5].

3. Detailed Protocols

3.1. Sample Preparation Procedure A simple protein precipitation method is sufficient for a clean extract [5].

- Pipette 5 μL of serum, plasma, or standard solution into a microcentrifuge tube.
- Add 2 μL of Internal Standard working solution.
- Add 15 μL of ice-cold methanol:ethanol mixture (50:50, v/v).
- Vortex the mixture vigorously for 5 minutes.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 × g for 10 minutes at 4°C.
- Transfer the supernatant to a vial for LC-MS/MS analysis.

3.2. HPLC Method

- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in methanol.

- **Flow Rate:** 0.15 mL/min for separation, 0.3 mL/min for column wash.
- **Column Temperature:** 45°C.
- **Injection Volume:** 1 µL.
- **Gradient Program:** [5]

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Purpose |
|------------|------------------|--------------------|-----------------------|
| 0.0 | 20 | 0.15 | Initial Equilibration |
| 2.0 | 70 | 0.15 | Analytical Separation |
| 7.0 | 70 | 0.15 | Analytical Separation |
| 7.1 | 90 | 0.30 | Column Wash |
| 8.6 | 90 | 0.30 | Column Wash |
| 8.7 | 20 | 0.15 | Re-equilibration |
| 11.0 | 20 | 0.15 | Re-equilibration |

3.3. MS/MS Detection Parameters

- **Ionization Mode:** Positive Electrospray Ionization (ESI+)
- **Scan Mode:** Multiple Reaction Monitoring (MRM)
- The following table summarizes the proposed optimized MRM parameters for **Allylescaline**. The precursor and product ions are predicted based on its structure and common fragmentation patterns of phenethylamines.

Table 1: Proposed MRM Transitions and Parameters for **Allylescaline**

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|---------------|--------------------------|-------------------|----------------|-----------------------|
| Allylescaline | 238.1 [M+H] ⁺ | 121.1 | 60 | 25 |
| Allylescaline | 238.1 [M+H] ⁺ | 175.1 | 60 | 15 |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|-------------------|---------------------|-------------------|----------------|-----------------------|
| Internal Standard | 127.1 | 55.8 | 40 | 35 |

Note: The primary transition (238.1 > 121.1) is recommended for quantification, and the secondary transition (238.1 > 175.1) is recommended for qualification. These parameters should be experimentally optimized using a pure standard with instrument-specific software (e.g., Agilent Optimizer) [6].

4. Results and Data Interpretation

4.1. Specificity and Selectivity: The method should demonstrate no interference at the retention time of **Allylescaline** and the Internal Standard in blank matrix samples.

4.2. Linearity and Sensitivity: A calibration curve in the relevant matrix (e.g., 0.04 - 100 nM in serum, or wider for other samples) should be constructed. The linearity is expected to be excellent ($R^2 > 0.99$) based on similar methods [5]. The high sensitivity of LC-MS/MS allows for detection at sub-nanomolar levels.

4.3. Pharmacological Context: The following table summarizes key pharmacological data for **Allylescaline** to provide context for its analysis.

Table 2: Pharmacological and Chemical Profile of **Allylescaline** [1] [2]

| Parameter | Description / Value |
|--------------------------------|-----------------------------------------------------|
| IUPAC Name | 4-Allyloxy-3,5-dimethoxyphenethylamine |
| Molecular Formula | C ₁₃ H ₁₉ NO ₃ |
| Molecular Weight | 237.30 g/mol |
| CAS Number | 65535-79-1 |
| Primary Pharmacological Target | Serotonin 5-HT _{2A/2B/2C} Receptor Agonist |
| Reported Human Dosage (Oral) | 20 - 40 mg |
| Reported Duration of Effects | 8 - 12 hours |

5. Discussion This protocol provides a robust framework for analyzing **Allylescaline**. The use of a core-shell column and a simple methanol-ethanol precipitation ensures efficient separation and a clean sample, minimizing matrix effects [7] [5]. The predicted MRM transitions offer high specificity. Researchers should validate this method comprehensively for their intended use, assessing parameters like precision, accuracy, recovery, and matrix effects according to regulatory guidelines (e.g., ICH).

The main limitation is the lack of a published reference method for **Allylescaline** itself, necessitating experimental optimization of MRM parameters and retention time. Furthermore, investigating the drug's metabolism and identifying its major metabolites would be a valuable extension of this work, requiring high-resolution MS techniques.

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References

1. - Wikipedia Allylescaline [en.wikipedia.org]
2. - PsychonautWiki Allylescaline [psychonautwiki.org]
3. In vitro characterization of new psychoactive substances at ... [sciencedirect.com]
4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy ... [pmc.ncbi.nlm.nih.gov]
5. A simple and highly sensitive LC–MS workflow for ... [pmc.ncbi.nlm.nih.gov]
6. Use of high -mass spectrometry... performance liquid chromatography [pmc.ncbi.nlm.nih.gov]
7. Choosing the Correct Column and Mobile Phase for LC- MS ... [chromacademy.com]

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